N-(4-(5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

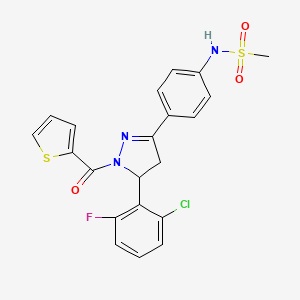

N-(4-(5-(2-Chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a 2-chloro-6-fluorophenyl group, a thiophene-2-carbonyl moiety, and a methanesulfonamide-linked phenyl ring. Its structure combines sulfonamide and fluorinated aromatic pharmacophores, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O3S2/c1-31(28,29)25-14-9-7-13(8-10-14)17-12-18(20-15(22)4-2-5-16(20)23)26(24-17)21(27)19-6-3-11-30-19/h2-11,18,25H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBOMOBNBWNPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Chloro and Fluoro Substituents : Enhancing lipophilicity and biological activity.

- Pyrazole Ring : Known for its diverse pharmacological properties.

- Thiophene Moiety : Often associated with anti-inflammatory and anticancer activities.

The IUPAC name reflects its complex structure, which is crucial for understanding its biological interactions.

Anticancer Activity

Recent studies have indicated that similar compounds in the pyrazole family exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and MCF-7 cells .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This has been demonstrated through docking studies that reveal binding affinities to the colchicine site on tubulin .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties:

- Cytokine Inhibition : Similar pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated macrophages .

- Pharmacological Implications : The ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases.

Study 1: Anticancer Efficacy

A study conducted on a series of aminopyrazole derivatives demonstrated that certain structural modifications led to enhanced anticancer activity. The most active derivative exhibited an IC50 value of 0.283 mM against TNF-alpha release in whole blood assays. This suggests that the introduction of specific substituents can significantly alter biological efficacy .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that these compounds could effectively inhibit intracellular signaling pathways involved in inflammation, particularly through inhibition of MAPK pathways .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Pyrazole Derivative 1 | 0.08 - 12.07 | Tubulin polymerization inhibition |

| Anti-inflammatory | Pyrazole Derivative 2 | 0.283 | TNF-alpha release inhibition |

| Cytotoxicity | Pyrazole Derivative 3 | >50 | Induction of apoptosis |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs include 1,2,4-triazole-3-thiones, pyrazole derivatives, and sulfonamide-containing heterocycles. Key comparisons are outlined below:

Structural and Functional Group Comparisons

Key Observations :

- Methanesulfonamide in the target compound may enhance solubility compared to bulkier phenylsulfonyl groups in triazole derivatives .

Spectroscopic Comparisons

2.2.1. IR Spectroscopy

- Target Compound : Expected C=O (thiophene carbonyl) stretch near 1660–1680 cm⁻¹ and sulfonamide S=O stretches ~1350–1150 cm⁻¹.

- Triazole-Thiones :

- C=S stretch: 1247–1255 cm⁻¹ (absent in the target compound).

- Sulfonyl S=O: ~1150–1200 cm⁻¹ (weaker than methanesulfonamide due to aryl conjugation).

2.2.2. NMR Spectroscopy

- Aromatic Protons :

- The target compound’s 2-chloro-6-fluorophenyl group would show deshielded protons (δ ~7.2–7.8 ppm) due to electron-withdrawing effects, similar to 2,4-difluorophenyl analogs (δ 7.1–7.6 ppm) .

- Thiophene protons may resonate at δ ~7.5–8.0 ppm, distinct from phenylsulfonyl protons in triazoles (δ ~7.8–8.2 ppm) .

- Methanesulfonamide : -SO₂NH₂ protons typically appear as a singlet near δ 3.1–3.3 ppm (¹H) and δ 40–45 ppm (¹³C), differing from aryl sulfonamides .

Crystallographic and Computational Insights

While crystallographic data for the target compound are unavailable, SHELX software (widely used for small-molecule refinement ) could resolve its conformation. Comparatively, triazole-thiones exhibit planar heterocyclic cores stabilized by intramolecular hydrogen bonds , whereas the pyrazole’s reduced ring size may increase torsional strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.